molecular formula C20H23N3O3S2 B2693550 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941971-38-6

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2693550
CAS RN: 941971-38-6
M. Wt: 417.54
InChI Key: ASZWHUGURRIXHO-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, hydrogen, and sulfur atoms .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound contains several functional groups, including an acetyl group, an acetamido group, and an ethylthio group attached to a phenyl ring. These groups can have significant effects on the compound’s reactivity and properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Methods : This compound is synthesized through various chemical reactions. For instance, derivatives of thieno[2,3-b]pyridine-2-carboxamides undergo reactions with triethyl orthoformate or nitrous acid to produce related pyrimidinones and triazinones. These reactions involve complex chemical processes, including chlorination and cyclization, to produce target heterocycles (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial activities. In vitro tests for these derivatives show their potential as antimicrobial agents, indicating their relevance in developing new antimicrobial drugs (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Applications in Heterocyclic Chemistry

  • Heterocyclic Synthesis : The compound is integral in synthesizing various heterocyclic compounds. It serves as a starting material or intermediate in creating complex structures like pyridothienopyrimidines, pyridothienotriazines, and other fused systems. These heterocyclic compounds have significant applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Anticancer and Anti-Inflammatory Properties

  • Anticancer Applications : Derivatives of this compound have been explored for their potential anticancer properties. Studies have synthesized novel derivatives and evaluated their efficacy against certain cancer cell lines, contributing to the search for new anticancer drugs (Rahmouni et al., 2016).
  • Anti-Inflammatory Uses : Some derivatives exhibit anti-inflammatory activities, specifically as anti-5-lipoxygenase agents. This suggests a potential role in treating inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s impossible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

The study of heterocyclic compounds is a significant area of research in organic chemistry, due to their prevalence in biologically active compounds. Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

6-acetyl-2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-27-14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)28-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWHUGURRIXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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